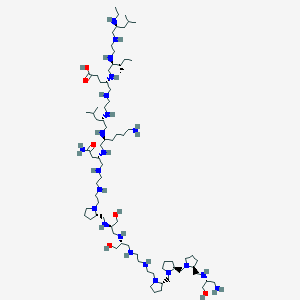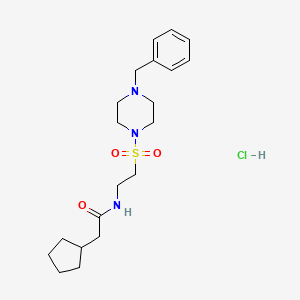![molecular formula C16H17ClN6O3S B2388692 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-4-methoxy-N-methylbenzenesulfonamide CAS No. 2309599-04-8](/img/structure/B2388692.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-4-methoxy-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a triazolopyridazine ring, an azetidine ring, a methoxy group, and a benzenesulfonamide group. These functional groups could potentially contribute to the compound’s reactivity and biological activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures, such as [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials, have been synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the triazolopyridazine ring could potentially undergo reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups and molecular structure. For example, the presence of the triazolopyridazine ring could potentially impact the compound’s polarity, solubility, and stability .Scientific Research Applications
Anti-Asthmatic and Respiratory Disease Treatment
- A study highlights the synthesis and evaluation of a series of novel compounds, including triazolo[1,5-b]pyridazine derivatives, for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. Among these, specific compounds demonstrated potent anti-asthmatic activity, suggesting significant value in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Anticancer Activities
- Another research effort focused on the synthesis and in vitro evaluation of triazolo[4,3-b]pyridazine derivatives as cytotoxic agents against Acute Lymphoblastic Leukemia (ALL) cell lines and a human breast adenocarcinoma cell line (MCF-7). Some compounds exhibited potent cytotoxic activity, highlighting their potential as promising leads for cancer treatment (Mamta et al., 2019).
- Research into the anti-HIV and anticancer activity of certain 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl)benzenesulfonamides has shown moderate effectiveness, indicating a potential avenue for the development of new therapeutic agents (Brzozowski, 1998).
Antimicrobial Activity
- A study reported the synthesis, characterization, and in vitro antimicrobial evaluation of new 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines, demonstrating variable and modest activities against clinically isolated strains of bacteria and fungi, with some compounds showing good antimicrobial activity (Prasanna Kumara et al., 2013).
Mechanism of Action
Target of action
Compounds containing the 1,2,4-triazole moiety are known to have a wide range of biological activities . They can interact with various biological targets, including enzymes and receptors, depending on their specific structural features .
Mode of action
The 1,2,4-triazole moiety can form hydrogen bonds and dipole interactions with biological targets, which can lead to changes in the target’s function .
Biochemical pathways
The specific pathways affected by this compound would depend on its exact targets. Compounds with similar structures have been found to have antimicrobial, anticancer, anti-inflammatory, and antioxidant activities, suggesting that they may affect a variety of biochemical pathways .
Pharmacokinetics
Many 1,2,4-triazole derivatives are known to have good bioavailability due to their ability to form specific interactions with biological targets .
Result of action
The exact molecular and cellular effects of this compound would depend on its specific targets and mode of action. Based on the activities of similar compounds, it might have antimicrobial, anticancer, anti-inflammatory, or antioxidant effects .
properties
IUPAC Name |
3-chloro-4-methoxy-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O3S/c1-21(27(24,25)12-3-4-14(26-2)13(17)7-12)11-8-22(9-11)16-6-5-15-19-18-10-23(15)20-16/h3-7,10-11H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEVTAFDDUGKAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC(=C(C=C4)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2388609.png)

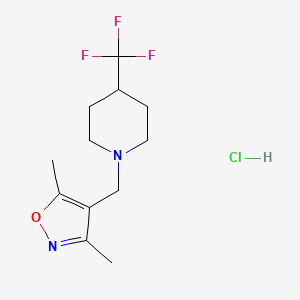

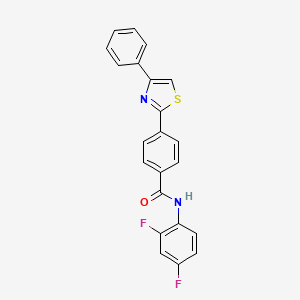
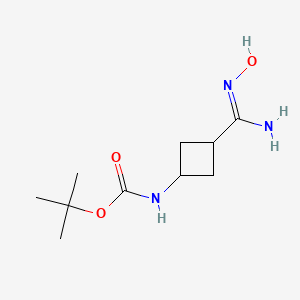
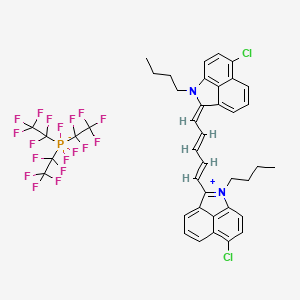
![5-[(5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2388620.png)
![N-(3-fluorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2388621.png)
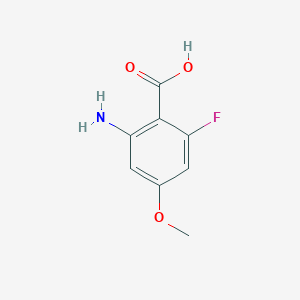
![3-[3-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-yl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2388623.png)

